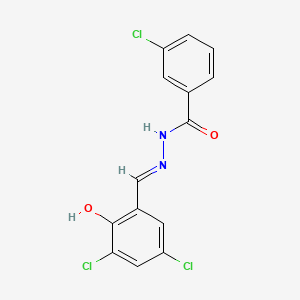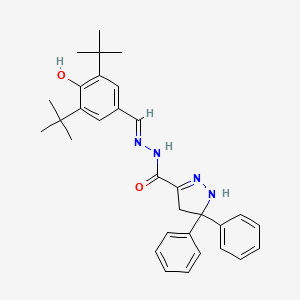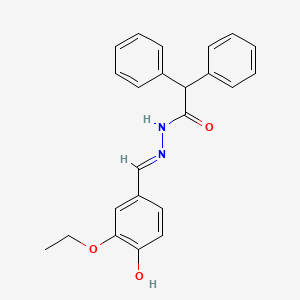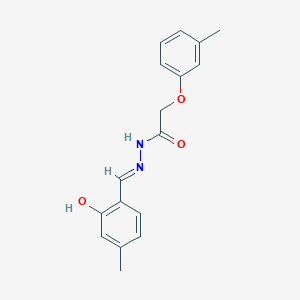![molecular formula C21H23N7O3 B1189423 2-METHOXY-6-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL](/img/structure/B1189423.png)
2-METHOXY-6-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-6-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound that combines the structural features of benzaldehyde, triazine, and hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-6-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multiple steps:
Formation of 2-Hydroxy-3-methoxybenzaldehyde: This can be synthesized from vanillin through a series of reactions including methylation and oxidation.
Synthesis of 4-anilino-6-morpholin-4-yl-1,3,5-triazine: This involves the reaction of cyanuric chloride with aniline and morpholine under controlled conditions.
Formation of the Hydrazone: The final step involves the condensation of 2-Hydroxy-3-methoxybenzaldehyde with 4-anilino-6-morpholin-4-yl-1,3,5-triazine in the presence of a suitable catalyst.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: Reduction reactions can target the aldehyde group, converting it to an alcohol.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products include carboxylic acids and quinones.
Reduction: Products include alcohols and amines.
Substitution: Products vary depending on the nucleophile used, but can include substituted triazines.
Scientific Research Applications
2-METHOXY-6-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific electronic properties.
Biological Studies: It is used as a probe in various biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in these processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: Similar structure but different substitution pattern on the benzaldehyde ring.
4-anilino-6-morpholin-4-yl-1,3,5-triazine: Lacks the hydrazone linkage but shares the triazine core structure.
Uniqueness
Structural Complexity: The combination of benzaldehyde, triazine, and hydrazone moieties makes it unique.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Properties
Molecular Formula |
C21H23N7O3 |
|---|---|
Molecular Weight |
421.5g/mol |
IUPAC Name |
2-[(E)-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol |
InChI |
InChI=1S/C21H23N7O3/c1-30-17-9-5-6-15(18(17)29)14-22-27-20-24-19(23-16-7-3-2-4-8-16)25-21(26-20)28-10-12-31-13-11-28/h2-9,14,29H,10-13H2,1H3,(H2,23,24,25,26,27)/b22-14+ |
InChI Key |
LUNYZOJLWKCTDR-HYARGMPZSA-N |
SMILES |
COC1=CC=CC(=C1O)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-[[4-Anilino-6-(diethylamino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]naphthalen-2-ol](/img/new.no-structure.jpg)

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B1189344.png)
![2-methyl-1H-indole-3-carbaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B1189345.png)

![N-(1-{[2-(3,5-dibromo-2-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B1189347.png)



![{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}methyl acetate](/img/structure/B1189356.png)

![N-(2-(2,4-dimethoxyphenyl)-1-{[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B1189363.png)
